molecular formula C9H6N4O4 B5881167 5-nitro-N-2-pyrimidinyl-2-furamide

5-nitro-N-2-pyrimidinyl-2-furamide

Cat. No. B5881167
M. Wt: 234.17 g/mol
InChI Key: KCHGOPIQDAYFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-2-pyrimidinyl-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial agent in both humans and animals. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial infections, including those caused by Salmonella, Shigella, and Escherichia coli.

Mechanism of Action

The mechanism of action of 5-nitro-N-2-pyrimidinyl-2-furamide involves the inhibition of bacterial enzymes that are essential for the synthesis of DNA and RNA. It also disrupts the bacterial cell membrane, leading to cell death. The drug has been shown to be bacteriostatic at low concentrations and bactericidal at higher concentrations.
Biochemical and Physiological Effects
5-nitro-N-2-pyrimidinyl-2-furamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This has led to its use in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 5-nitro-N-2-pyrimidinyl-2-furamide is its broad-spectrum antibacterial activity, which makes it useful for the treatment of a variety of bacterial infections. However, it has been shown to have a number of limitations in laboratory experiments, including its relatively low solubility in water and its potential toxicity to certain cell types.

Future Directions

There are a number of potential future directions for research on 5-nitro-N-2-pyrimidinyl-2-furamide. One area of interest is its potential use in the treatment of viral infections, including those caused by the SARS-CoV-2 virus. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have antitumor activity in some studies. Finally, there is ongoing research into the development of new derivatives of 5-nitro-N-2-pyrimidinyl-2-furamide that may have improved antibacterial activity and fewer side effects.

Synthesis Methods

The synthesis of 5-nitro-N-2-pyrimidinyl-2-furamide involves the reaction of 2-amino-4-nitrophenol with furfural in the presence of a catalyst. The resulting intermediate is then reacted with urea to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-nitro-N-2-pyrimidinyl-2-furamide has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacterial pathogens. It has also been studied for its potential use in the treatment of Helicobacter pylori infections, which are a major cause of peptic ulcers and gastric cancer.

properties

IUPAC Name

5-nitro-N-pyrimidin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(12-9-10-4-1-5-11-9)6-2-3-7(17-6)13(15)16/h1-5H,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGOPIQDAYFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-pyrimidin-2-ylfuran-2-carboxamide

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